Product packaging for Ammoniumpentaborate(Cat. No.:)

Ammoniumpentaborate

Cat. No.: B8616577
M. Wt: 564.6 g/mol
InChI Key: GDISSJBTLJQKKS-UHFFFAOYSA-A
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Description

Significance in Borate (B1201080) Chemistry and Advanced Materials Science

The significance of ammonium (B1175870) pentaborate lies in its role as a source of boric oxide in a form that is free of alkali metals. borax.com This characteristic is crucial in applications where the presence of sodium or potassium would be detrimental, such as in the manufacturing of certain types of glass, ceramics, and electrolytic capacitors. borax.comresearchgate.net In the realm of advanced materials, ammonium pentaborate is investigated for its non-linear optical (NLO) properties, which are of interest for applications in frequency conversion of light. researchgate.netsigmaaldrich.com

Furthermore, its utility as a flame retardant is a major area of research. borax.comscispace.com When heated, it releases water and ammonia (B1221849), and the resulting boric oxide forms a glassy protective layer that inhibits combustion. researchgate.netscispace.com This mechanism is exploited in the development of fire-retardant treatments for cellulosic materials like wood and textiles, as well as in polymers. borax.comresearcher.life

Historical Context of Academic Inquiry into Pentaborate Compounds

Academic inquiry into pentaborate compounds is part of the broader study of borate chemistry, which has been of interest for centuries due to the diverse structures and applications of borate minerals. The fundamental building blocks of borates are trigonal BO₃ and tetrahedral BO₄ units, which can polymerize to form a vast array of anionic structures. The study of pentaborate anions, which consist of a double ring structure formed from BO₃ and BO₄ units, has been a specific focus of this research. iosrjournals.orgtandfonline.com Early studies in the mid-20th century focused on determining the crystallographic, piezoelectric, and elastic properties of ammonium pentaborate and its isomorphs. iosrjournals.orgresearchgate.net Over time, research has evolved to explore its synthesis from various boron sources like borax (B76245) and its thermal decomposition pathways. acs.orgresearchgate.net More recent research has delved into enhancing its properties through doping with other elements or incorporating it into composite materials for specialized applications. asianpubs.orgworldscientific.com

Structural Isomers and Hydrates of Ammonium Pentaborate: A Focus on Research Distinctions

While the term "structural isomer" is not commonly applied to ammonium pentaborate in the way it is for organic compounds, significant structural distinctions exist based on the degree of hydration. The most common forms are the tetrahydrate (NH₄B₅O₈·4H₂O) and the octahydrate (NH₄B₅O₈·8H₂O). wikipedia.org There is also an anhydrous form (NH₄B₅O₈). researchgate.net

The different hydrates exhibit distinct thermal stabilities and decomposition patterns, which is a key area of research distinction. For example, the tetrahydrate is stable up to about 110°C (230°F), at which point it begins to lose water of crystallization. borax.comborax.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula B5H60N15O15 B8616577 Ammoniumpentaborate

Properties

Molecular Formula

B5H60N15O15

Molecular Weight

564.6 g/mol

IUPAC Name

pentadecaazanium;pentaborate

InChI

InChI=1S/5BO3.15H3N/c5*2-1(3)4;;;;;;;;;;;;;;;/h;;;;;15*1H3/q5*-3;;;;;;;;;;;;;;;/p+15

InChI Key

GDISSJBTLJQKKS-UHFFFAOYSA-A

Canonical SMILES

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Synthetic Methodologies and Crystal Growth Techniques for Ammonium Pentaborate

Solution-Based Synthesis Approaches

Solution-based methods are the most common for producing ammonium (B1175870) pentaborate, offering good control over the reaction conditions and the final product's characteristics.

The direct reaction between boric acid and ammonia (B1221849) in an aqueous solution is a fundamental method for synthesizing ammonium pentaborate. borax.comborax.comhimedialabs.comwikipedia.org This process involves the careful control of stoichiometry and reaction conditions to yield the desired pentaborate salt. borax.comborax.com The reaction can be represented by the following equation:

5H₃BO₃ + NH₃ → NH₄B₅O₈ + 7H₂O

The resulting product from this controlled reaction is typically an alkaline salt in the form of white crystalline granules. borax.comborax.comhimedialabs.com The tetrahydrate form, NH₄B₅O₈·4H₂O, is a common product of this synthesis. borax.com A variation of this method involves the use of ammonium carbonate, which is reacted with boric acid in appropriate stoichiometric ratios to synthesize ammonium pentaborate crystals. asianpubs.org

Another approach involves the thermolysis of ammonia borane (B79455) followed by hydrolysis. researchgate.netrsc.org The decomposition of ammonia borane creates polyaminoborane compounds, which then undergo hydrolysis in the presence of ambient moisture to form ammonium borate (B1201080). researchgate.netrsc.org Further reactions with water lead to the formation of the ammonium tetrahydroxyborate anion, which then condenses with boric acid to form the pentaborate anion. researchgate.netrsc.org

Ammonium pentaborate can be effectively produced through a double decomposition reaction involving readily available materials like borax (B76245) (sodium tetraborate) and ammonium chloride. google.comacs.orgacs.org This method provides a convenient route to convert borax into ammonium pentaborate in high yields. google.com The process involves reacting borax and ammonium chloride in an aqueous mixture. google.com

The general reaction is as follows:

Na₂B₄O₇ + 2NH₄Cl → (NH₄)₂B₄O₇ + 2NaCl

The ammonium tetraborate (B1243019) formed can then be converted to ammonium pentaborate. A key step in this synthesis is the distillation of the reaction mixture to remove the ammonia produced during the reaction, which is followed by the precipitation of ammonium pentaborate. google.com One specific method involves using a 10% aqueous solution of ammonium chloride reacted with borax. acs.orgacs.org This synthesis is considered the first phase of a two-phase process for producing boric oxide, with the second phase being the thermal decomposition of the resulting ammonium pentaborate. acs.orgacs.org While this method is primarily discussed for the synthesis of boron nitride, the initial reaction between borax and ammonium chloride is a crucial step. satnanomaterial.comsatnanomaterial.com

The growth of high-quality ammonium pentaborate crystals from solution is highly dependent on the careful control of several process parameters.

Temperature and Cooling Rate: The slow cooling method is a common technique for growing ammonium pentaborate single crystals from an aqueous solution. researchgate.netscispace.com The solubility of ammonium pentaborate is temperature-dependent, a crucial factor for crystal growth. scispace.com The metastable zone width (MZW), a key parameter in crystallization, is influenced by the cooling rate. bch.ro For ammonium biborate tetrahydrate, a related compound, the MZW was found to be independent of the saturation temperature at the same cooling rates. bch.ro

pH Control: In aqueous solutions, the pH varies with the concentration of ammonium pentaborate. At room temperature, the pH tends to decrease slightly as the concentration of ammonium pentaborate increases. borax.com Precise pH control is essential as it affects the speciation of borate ions in the solution and, consequently, the nucleation and growth of the desired pentaborate crystals.

Stirring: Agitation of the solution is another critical parameter. For instance, in the study of ammonium biborate tetrahydrate, a magnetic stirrer was used at 400 rpm during the measurement of the metastable zone width. bch.ro Proper stirring ensures a homogenous concentration and temperature throughout the solution, which is vital for uniform crystal growth and preventing spontaneous, uncontrolled nucleation.

Crystallization Techniques: Slow evaporation of the solvent at a constant temperature is another widely used technique for growing single crystals of ammonium pentaborate. asianpubs.orgiosrjournals.org This method has been successfully employed to grow both pure and doped ammonium pentaborate crystals. asianpubs.orgiosrjournals.org The growth period for bulk single crystals can range from 45 to 60 days. asianpubs.org

The table below summarizes key parameters from a study on the growth of L-asparagine doped ammonium pentaborate crystals. iosrjournals.org

Samplea (Å)b (Å)c (Å)Unit Cell Volume (ų)Lattice Strain (x10⁻⁴)
APB 11.6511.019.201180.050.15
1M% L-asparagine doped APB 11.6510.929.181167.860.35
3M% L-asparagine doped APB 11.6411.019.151172.636.88
5M% L-asparagine doped APB 11.65211.029.221183.897.98

This table is based on data from a study on L-asparagine doped ammonium pentaborate crystals and illustrates the effect of doping on the crystal lattice parameters.

The purity of ammonium pentaborate is critical for many of its applications. Therefore, impurity control and purification are essential steps in its synthesis.

Purification: Recrystallization is a primary method for purifying ammonium pentaborate. asianpubs.org This process involves dissolving the synthesized crystals in a suitable solvent and then allowing them to recrystallize, leaving impurities behind in the mother liquor. This process can be repeated multiple times to achieve higher purity. asianpubs.org For example, in the synthesis of lanthanum-doped ammonium pentaborate, recrystallization was carried out more than three times to enhance the purity of the crystals. asianpubs.org

Impurity Control: The presence of impurities can significantly affect the crystallization process. In the case of ammonium biborate tetrahydrate, the presence of ions such as Ca(II), Pb(II), and Mg(II) was found to alter the metastable zone width. bch.ro The saturation temperature increased in the presence of Ca(II) ions and decreased with Pb(II) and Mg(II) ions. bch.ro This highlights the importance of controlling the ionic content of the starting materials and the reaction environment. In the double decomposition reaction of borax and ammonium chloride, the mother liquor remaining after the precipitation of ammonium pentaborate contains dissolved sodium chloride. google.com This sodium chloride is an impurity that needs to be managed for the purity of the final product.

Solid-State and Advanced Synthesis Techniques

While solution-based methods are prevalent, other techniques have been explored for the production of ammonium pentaborate, particularly from boron ores.

A method for producing ammonium borates from colemanite, a type of boron ore, involves using an aqueous solution of carbon dioxide and ammonia. researchgate.net It was found that the efficiency of this process was higher with calcined boron ore. researchgate.net Another process describes the production of high-purity ammonium pentaborate or boric acid from alkali metal and alkaline earth metal borate ores. google.com This is achieved by treating finely ground borate ores with ammonia and sulphur dioxide or ammonium sulphite in the presence of methanol. google.com If the borate ore is calcined to an anhydrous state before treatment, a methylborate-ammonia adduct is produced, which can be further processed into ammonium pentaborate. google.com

Low-Temperature Solution Growth Techniques for Ammonium Pentaborate Single Crystals

Low-temperature solution growth is a widely used technique for obtaining single crystals of ammonium pentaborate, particularly for materials that may decompose at higher temperatures. researchgate.netresearchgate.netbrainkart.com This method encompasses techniques like slow evaporation and slow cooling. researchgate.netbrainkart.com In the slow evaporation method, a saturated solution of ammonium pentaborate is maintained at a constant temperature, allowing the solvent to evaporate gradually, leading to crystal formation. researchgate.netiosrjournals.org Researchers have successfully grown pure and doped ammonium pentaborate crystals, such as those doped with L-serine or L-asparagine, using this approach. researchgate.netiosrjournals.org These crystals typically exhibit an orthorhombic structure. researchgate.netresearchgate.netiosrjournals.org The slow cooling method, another variant of low-temperature solution growth, involves gradually lowering the temperature of a saturated solution to induce crystallization. brainkart.comscispace.comresearchgate.net This technique is advantageous for growing large, strain-free, and dislocation-free crystals. brainkart.com

Production of Anhydrous Ammonium Pentaborate Forms (e.g., thermal dehydration of larderellite)

Anhydrous ammonium pentaborate (NH₄B₅O₈) can be synthesized through the thermal dehydration of larderellite (NH₄[B₅O₇(OH)₂]·H₂O). semanticscholar.orgresearchgate.net This process involves heating larderellite at a specific temperature, for instance, 290°C for 7 hours, to remove water molecules and form the anhydrous crystalline compound. semanticscholar.orgresearchgate.net The resulting anhydrous ammonium pentaborate possesses a double interpenetrating framework formed by pentaborate groups. researchgate.net Each pentaborate group consists of a boron-oxygen tetrahedron and four triangles, with all oxygen atoms acting as bridges. researchgate.net This thermal dehydration method is a key route to obtaining the anhydrous form of ammonium pentaborate, which has distinct structural properties compared to its hydrated counterparts. researchgate.netresearchgate.net

Synthesis of Ammonium Pentaborate from Carbon Dioxide Sequestration Pathways

While direct synthesis of ammonium pentaborate from carbon dioxide (CO₂) sequestration is not a primary route, related processes highlight the interplay of ammonia and CO₂ chemistry. Carbon capture technologies often utilize aqueous ammonia to capture CO₂, forming ammonium carbonate. google.com This ammonium carbonate can then react with a cation source to produce a stable carbonate for sequestration and an ammonium salt. google.com In a different context, methods have been developed to produce aqueous solutions of ammonium pentaborate by reacting alkaline earth tetraborates with mineral acids and then adding ammonia. google.com These processes are designed to control the amount of residual ammonia. google.com Although not a direct synthesis from CO₂, these pathways demonstrate the chemical principles that could potentially link CO₂ capture with the production of ammonium-containing compounds like ammonium pentaborate. Some studies have explored creating valuable products from CO₂ and have noted the potential for producing sodium pentaborate in processes involving CO₂ utilization, suggesting avenues for integrating borate chemistry with carbon capture. researchgate.net

Crystal Growth Mechanisms and Kinetics of Ammonium Pentaborate

The formation of high-quality ammonium pentaborate crystals is governed by specific growth mechanisms and kinetics, which can be controlled through various solution-based methods.

Slow Cooling and Slow Evaporation Solution Growth Methods for Ammonium Pentaborate Crystals

Slow cooling and slow evaporation are fundamental and widely practiced techniques for growing ammonium pentaborate crystals from aqueous solutions. brainkart.comscispace.comresearchgate.net The slow cooling method involves preparing a saturated solution at a temperature above its saturation point and then gradually reducing the temperature, often at a rate of 0.1°C per day. scispace.comresearchgate.net This controlled cooling allows for the growth of large, high-quality single crystals over a period of several days. scispace.com For instance, single crystals of ammonium pentaborate with dimensions of 11 mm × 10 mm × 6 mm have been successfully harvested using this method. scispace.comresearchgate.net

The slow evaporation technique, on the other hand, relies on maintaining a saturated solution at a constant temperature while allowing the solvent to evaporate slowly. researchgate.netresearchgate.net This method is also effective for growing both pure and doped ammonium pentaborate crystals. researchgate.netresearchgate.net The quality and size of the crystals are highly dependent on the rate of evaporation and the stability of the temperature. brainkart.com Both methods aim to maintain the solution in a state of slight supersaturation, which is optimal for crystal growth rather than the formation of many small nuclei. mit.edu

Table 1: Comparison of Slow Cooling and Slow Evaporation Methods for Ammonium Pentaborate Crystal Growth

Feature Slow Cooling Method Slow Evaporation Method
Principle Gradual reduction of temperature in a saturated solution. brainkart.comscispace.com Gradual evaporation of the solvent from a saturated solution at a constant temperature. researchgate.netbrainkart.com
Primary Control Parameter Cooling rate. scispace.com Evaporation rate. brainkart.com
Advantages Can produce large, high-quality single crystals. brainkart.comscispace.com Simple setup, effective for a wide range of materials. researchgate.netbrainkart.com
Reported Crystal Size Up to 11 mm × 10 mm × 6 mm. scispace.comresearchgate.net Typically results in crystals of 0.8–1 cm in size. researchgate.net

Metastable Zone-width Determination for Ammonium Pentaborate Crystallization

The metastable zone width (MSZW) is a critical parameter in the crystallization of ammonium pentaborate, as it defines the range of supersaturation where crystal growth is favored over nucleation. scispace.combch.ro Determining the MSZW is essential for controlling the crystallization process and achieving desired crystal size and quality. bch.ro The conventional polythermal method is commonly used to estimate the MSZW for ammonium pentaborate solutions. scispace.com This involves cooling a solution at a constant rate and observing the temperature at which the first nuclei appear. bch.ro The difference between the saturation temperature and the nucleation temperature gives the MSZW. bch.ro

Factors that can influence the MSZW include the cooling rate, pH of the solution, and the presence of impurities. bch.ro For ammonium biborate, a related compound, the MSZW has been shown to increase with a higher cooling rate and in the presence of certain impurities. bch.ro Understanding the MSZW allows for the optimization of the cooling profile during the slow cooling growth method, ensuring that the process remains within the metastable zone to promote the growth of existing crystals rather than the formation of new ones. scispace.commt.com

Influence of Doping Agents on Ammonium Pentaborate Crystal Habit and Growth Rate

The modification of ammonium pentaborate (APB) crystal properties through the incorporation of doping agents has been a subject of significant research. Doping, the intentional introduction of impurities into a pure substance, can alter the crystal habit, growth rate, and various physical properties of the resulting crystals. Studies have explored the effects of various dopants, including amino acids and nanoparticles, on APB crystals grown from aqueous solutions.

The growth of pure and doped APB crystals is often achieved through low-temperature solution growth methods, such as slow solvent evaporation at a constant temperature. iosrjournals.orgresearchgate.networldscientific.com This technique allows for the gradual incorporation of dopants into the crystal lattice.

Research into doping APB with the amino acid L-asparagine at different molar percentages (1M%, 3M%, and 5M%) showed that the dopant was successfully incorporated into the crystal structure. iosrjournals.org While the resulting crystals had an undefined morphology, Powder X-ray Diffraction (PXRD) analysis confirmed that they retained the orthorhombic crystal system of pure APB. iosrjournals.org However, slight shifts in the diffraction peaks and changes in the unit cell parameters were observed, indicating lattice strain caused by the inclusion of the L-asparagine molecules. iosrjournals.org

Similarly, doping with another amino acid, L-serine, was found to influence the crystal's properties. researchgate.net Single crystals of pure and L-serine-doped APB, grown to sizes of 0.8–1 cm, retained their orthorhombic structure. researchgate.net The successful incorporation of L-serine was confirmed by spectroscopic studies and elemental analysis. researchgate.net The second-harmonic generation (SHG) efficiency of L-serine-doped APB crystals was found to be 1.10 times higher than that of pure APB crystals. researchgate.net

Investigations have also been carried out using inorganic and nanoparticle dopants. The introduction of silver ions (Ag+), from a 0.1M% silver nitrate (B79036) (AgNO3) solution, into the APB crystal lattice resulted in crystals that maintained the orthorhombic structure of pure APB. researchgate.net The presence of Ag+ was confirmed by Energy-Dispersive X-ray Analysis (EDAX). researchgate.net The addition of di-sodium sulfide (B99878) (Na2S) nanoparticles to the growth solution also resulted in crystals with an orthorhombic structure, though it was described as having a "mixed phase nature". worldscientific.com In contrast, when zinc sulfide (ZnS) nanoparticles were used as a dopant, the resulting APB crystals were confirmed to have a pure orthorhombic structure. researchgate.net

The table below summarizes the effect of L-asparagine doping on the unit cell parameters of ammonium pentaborate crystals, as determined by powder XRD analysis. iosrjournals.org

Table 1: Unit Cell Parameters for Pure and L-asparagine Doped APB Crystals

Sample a (Å) b (Å) c (Å) Volume (ų)
Pure APB 11.31 11.02 9.04 1127.14
1M% L-asparagine + APB 11.32 11.01 9.03 1125.99
3M% L-asparagine + APB 11.33 11.02 9.04 1128.14

| 5M% L-asparagine + APB | 11.32 | 11.01 | 9.03 | 1125.99 |

Data sourced from Rathod, K. R., et al. (2021). iosrjournals.org

Impact of Foreign Material Templating on Ammonium Pentaborate Crystal Perfection

The use of foreign materials as templates offers a strategic approach to guide the crystallization process and influence the final structure and perfection of crystals. This technique has been applied to ammonium pentaborate, demonstrating that external materials can direct the formation of novel architectures and improve crystal quality.

A significant example of templating is the formation of a new hydrogen-bonded supramolecular framework involving ammonium pentaborate and poly(ethylene-glycol) (PEG). researchgate.net In this unique structure, the polyether chains of PEG extend through tubular cavities within the ammonium pentaborate framework. researchgate.net The crystal architecture is explicitly templated by the presence of these polymer chains, a mechanism analogous to the synthesis of zeolites and metal-organic frameworks (MOFs). researchgate.net This resulted in the first known example of a borate-based polymer inclusion compound, where the polymer is not just a passive guest but plays a major role in templating the crystal architecture. researchgate.net The ammonium pentaborate itself forms from the thermolysis of ammonia borane, followed by the hydrolysis of its dehydrogenation products. researchgate.net

Beyond creating novel structures, templating can also be used to enhance the quality of conventionally grown crystals. In a study on the growth of larger ammonium pentaborate crystals, the effect of using nylon threading on the perfection of the grown crystal was evaluated using high-resolution X-ray diffractometry (HRXRD). researchgate.net This method involves using a foreign material as a substrate or guide during the growth process to influence the crystalline quality.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination of Ammonium Pentaborate

Single Crystal X-ray Diffraction (SCXRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.comfzu.cz This method provides detailed information on lattice parameters, symmetry, atomic positions, bond lengths, and bond angles, which are crucial for understanding the fundamental properties of a material. creative-biostructure.com

In the case of ammonium pentaborate, SCXRD studies have been instrumental in confirming its crystal structure. Research has shown that ammonium pentaborate tetrahydrate (NH₄[B₅O₆(OH)₄]·2H₂O) crystallizes in the orthorhombic space group Aba2. researchgate.net A redetermination of the structure yielded unit cell parameters of a = 11.3192(7) Å, b = 11.0261(8) Å, and c = 9.2316(5) Å, with a cell volume of 1152.2(1) ų. researchgate.net These findings are consistent with earlier reports that also identified the orthorhombic crystal system for ammonium pentaborate. iucr.org The main structural unit is the pentaborate group, which consists of a double ring formed by two triborate rings. researchgate.net Each triborate ring is composed of one BO₄ tetrahedron and two BO₃ triangles, with the BO₄ tetrahedron being shared between the two rings. researchgate.net

The absolute structure determination by SCXRD provides a foundational understanding of the crystalline nature of ammonium pentaborate, which is essential for interpreting its physical and chemical properties. The technique has also been used to study various derivatives and related compounds, confirming the versatility of the pentaborate framework. mdpi.com

Table 1: Crystallographic Data for Ammonium Pentaborate Tetrahydrate from SCXRD

ParameterValueReference
Crystal SystemOrthorhombic researchgate.netiucr.org
Space GroupAba2 (No. 41) researchgate.net
a (Å)11.3192(7) researchgate.net
b (Å)11.0261(8) researchgate.net
c (Å)9.2316(5) researchgate.net
Volume (ų)1152.2(1) researchgate.net
Z4 researchgate.net
Dx (Mgm⁻³)1.569 researchgate.net

High-Resolution X-ray Diffractometry (HRXRD) for Crystalline Perfection and Defect Analysis of Ammonium Pentaborate

High-Resolution X-ray Diffractometry (HRXRD) is a powerful, non-destructive technique used to assess the crystalline perfection of single crystals. malvernpanalytical.com It provides information about defects, such as grain boundaries and dislocations, which can significantly influence the material's properties. scispace.comresearchgate.net

Studies on ammonium pentaborate (APB) single crystals grown by the slow cooling method have utilized HRXRD to evaluate their quality. scispace.comresearchgate.net The sharpness of the diffraction curve (rocking curve) is a direct indicator of crystalline perfection. For a seed crystal of APB, a single, sharp diffraction curve with a full width at half maximum (FWHM) of 14.5 arcseconds was observed. scispace.com This low FWHM value, close to the theoretical expectation, indicates a high degree of crystalline perfection, suggesting the crystal is nearly perfect and free from internal structural grain boundaries. scispace.com

Table 2: HRXRD Rocking Curve Data for Ammonium Pentaborate Single Crystals

Crystal SampleFWHM of Diffraction Curve (arcseconds)InterpretationReference
As-grown seed crystal14.5High crystalline perfection, nearly free of defects scispace.com
Crystal grown with nylon thread~400Reasonably good perfection with low-angle grain boundaries scispace.com

Rietveld Analysis for Structural Refinement of Ammonium Pentaborate Compounds

Rietveld analysis is a powerful technique used in conjunction with powder X-ray diffraction (XRD) data to refine the crystal structure of materials. This method involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the precise determination of lattice parameters, atomic positions, and other structural details.

In the context of ammonium pentaborate and its related compounds, Rietveld analysis has been successfully employed to confirm phase formation and refine structural models. For instance, in the synthesis of α-CaB₄O₇ using ammonium pentaborate as a boron source, Rietveld analysis of the powder XRD data confirmed the phase formation of both the initial ammonium pentaborate and the final product. researchgate.netresearchgate.net This analysis was crucial in verifying the monoclinic structure of the synthesized α-CaB₄O₇. researchgate.netresearchgate.net

Similarly, when studying the thermal dehydration of larderellite (NH₄[B₅O₇(OH)₂]·H₂O) to form anhydrous ammonium pentaborate (NH₄B₅O₈), Rietveld refinement of the powder diffraction data was used to determine the crystal structure of the resulting compound. researchgate.net The analysis confirmed that NH₄B₅O₈ is isostructural with β-KB₅O₈ and provided precise lattice parameters. researchgate.net Furthermore, Rietveld refinement has been used to perform quantitative phase analysis in composites containing ammonium pentaborate derivatives, such as determining the ratio of Sb to SbPO₄ in a hybrid anode material. rsc.org

Microscopic and Spectroscopic Imaging for Morphological and Elemental Insights

Scanning Electron Microscopy (SEM) for Surface Morphology of Ammonium Pentaborate Crystals

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface of a material, revealing details about its morphology, topography, and composition.

SEM studies on ammonium pentaborate (APB) crystals have provided valuable insights into their surface features. For instance, investigations into the effects of swift heavy ion (SHI) irradiation on APB single crystals utilized SEM to observe the resulting surface damage. bookpi.orgresearchgate.net The images revealed modifications to the surface morphology after irradiation, indicating structural changes caused by the high-energy ions. bookpi.orgresearchgate.net

In studies involving the growth of ammonium biborate tetrahydrate (a related borate compound) in the presence of various impurities, SEM images showed the development of dislocations in the crystal's growth morphology. bch.ro This demonstrates the sensitivity of the crystal's surface structure to the growth environment. Furthermore, in the synthesis of materials like α-CaB₄O₇ from ammonium pentaborate, Field Emission Scanning Electron Microscopy (FE-SEM) has been used to study the morphological features of the final product. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDAX/EDS) for Elemental Composition Mapping of Ammonium Pentaborate

Energy Dispersive X-ray Spectroscopy, often referred to as EDAX or EDS, is an analytical technique coupled with electron microscopy (like SEM) to perform elemental analysis of a sample. bruker.comthermofisher.comlibretexts.orgwikipedia.org It identifies the elemental composition by detecting the characteristic X-rays emitted from the sample when bombarded by the electron beam. bruker.comwikipedia.org

In the study of ammonium pentaborate and its derivatives, EDAX/EDS is crucial for confirming the presence and distribution of constituent elements. For example, in the synthesis of l-methionine (B1676389) inserted potassium pentaborate, EDAX was used to determine the elemental composition of the resulting crystal. researchgate.net Similarly, in the preparation of α-CaB₄O₇ using ammonium pentaborate, EDX analysis was carried out to study the stoichiometrical features of the synthesized sample. researchgate.net

This technique is also vital in the characterization of composite materials. For a novel polymer-inclusion compound consisting of ammonium pentaborate and poly(ethylene-glycol), EDS would be the method to confirm the presence and mapping of elements like boron, oxygen, nitrogen, and carbon throughout the structure. rsc.org Elemental analysis of L-serine-doped ammonium pentaborate crystals also confirmed the presence of the expected elements. researchgate.net

Atomic Force Microscopy (AFM) for Surface Roughness and Topography of Ammonium Pentaborate

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface at the nanoscale. nist.goveag.comtrigenotoul.comanton-paar.com It is capable of measuring surface roughness and visualizing surface features with near-atomic resolution. eag.com

AFM has been effectively used to study the surface of ammonium pentaborate (APB) single crystals. In a study investigating the effects of swift heavy ion (SHI) irradiation, AFM was employed to analyze the surface topography of both as-grown and irradiated crystals. bookpi.orgresearchgate.net The AFM images of the non-irradiated crystal showed a smooth surface with no significant defects. researchgate.net In contrast, the irradiated crystal surface exhibited the formation of craters and hillocks, which are direct evidence of surface damage caused by the SHI irradiation. researchgate.net The study also quantified the surface roughness, providing a measure of the extent of the damage. researchgate.net This application of AFM highlights its utility in revealing subtle to significant changes in surface topography induced by external factors.

Applications in Scientific Research

Role in Ceramic and Glass Manufacturing

In ceramics and glass manufacturing, ammonium pentaborate acts as a fluxing agent. researchgate.netborax.com The boric oxide formed upon its decomposition can lower the melting point and viscosity of the glaze, promoting a smooth, uniform, and durable finish. justdial.com Its alkali-free nature is advantageous for producing specialty glasses and glazes where alkali metals would negatively impact the final properties. borax.com Research has explored its use in ceramizable silicone rubber composites, where it acts as a fluxing agent to promote ceramization at lower temperatures. justdial.com

Function as a Flame Retardant

Ammonium pentaborate is an effective halogen-free flame retardant. borax.comresearchgate.net Its mechanism involves several actions: the release of water vapor upon heating has a cooling effect and dilutes flammable gases. researcher.life The ammonia (B1221849) released can also dilute the oxygen supply. riotinto.com Most importantly, the resulting boric oxide forms a glassy, insulating char layer on the surface of the material, which acts as a physical barrier to prevent further combustion and the release of flammable volatiles. researchgate.netscispace.com Research has shown its effectiveness in treating cotton fabrics and in combination with other retardants for materials like nylon 6. researchgate.netresearcher.life

Use in Specialized Agricultural Research

In agriculture, boron is an essential micronutrient for plant growth. umn.eduinteresjournals.org Ammonium pentaborate serves as a source of boron in specialized fertilizers. researchgate.net Research in this area focuses on its use to correct boron deficiencies in soils, which can improve crop yield and quality. interesjournals.org It is also investigated for its potential to reduce ammonia volatilization from urea-based fertilizers, thereby increasing nitrogen availability to plants. google.com

Data Tables

Table 1: Structural and Physical Properties of Ammonium Pentaborate Hydrates

PropertyAmmonium Pentaborate TetrahydrateAmmonium Pentaborate OctahydrateAnhydrous Ammonium Pentaborate
Chemical Formula NH₄B₅O₈·4H₂ONH₄B₅O₈·8H₂ONH₄B₅O₈
Molecular Weight ( g/mol ) 272.15 borax.com-200.08 wikipedia.org
Crystal System Orthorhombic researchgate.netresearchgate.net-Orthorhombic researchgate.net
Space Group Aba2 researchgate.netresearchgate.net--
Appearance White crystalline granules borax.com--
Specific Gravity 1.58 borax.com--

Table 2: Thermal Decomposition Data

Decomposition StageTemperature Range (°C)ProductsReference
Dehydration (Octahydrate) 165 - 175Water Vapor researchgate.net
Deammoniation 310 - 335Ammonia researchgate.net
Final Product >335Boric Oxide (B₂O₃) acs.orgnih.gov

Spectroscopic Characterization of Vibrational and Electronic States of Ammonium Pentaborate

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) spectroscopy of ammonium (B1175870) pentaborate, NH₄B₅O₈·4H₂O, reveals distinct absorption bands corresponding to the vibrations of its constituent parts: the ammonium cation (NH₄⁺), the pentaborate anion [B₅O₆(OH)₄]⁻, and water of hydration (H₂O).

The high-frequency region of the spectrum is dominated by O-H and N-H stretching vibrations. The broad absorption bands are characteristic of the extensive hydrogen bonding network within the crystal structure. The N-H stretching vibrations of the ammonium ion typically appear in this region. cabidigitallibrary.org For instance, a broad envelope observed around 3270 cm⁻¹ in similar compounds is correlated to both O-H and N-H stretching vibrations. cabidigitallibrary.org Another band sometimes found around 2935 cm⁻¹ can be attributed specifically to the NH₄⁺ ion. cabidigitallibrary.org

The mid-frequency range contains the bending modes for water and the ammonium ion, as well as the highly characteristic B-O stretching vibrations. The H-O-H bending mode of water molecules gives rise to a peak, while the N-H bending vibration for the NH₄⁺ cation is also prominent in this area, often seen around 1666 cm⁻¹ and 1425 cm⁻¹. cabidigitallibrary.orgresearchgate.net

The most complex region, often called the fingerprint region, is below 1500 cm⁻¹. This area is dominated by the asymmetric and symmetric stretching vibrations of trigonal (BO₃) and tetrahedral (BO₄) boron-oxygen units within the pentaborate anion. researchgate.net Strong bands in the B-O stretching region are indicative of the polyborate structure. bangor.ac.uk A particularly diagnostic strong band observed at 925 cm⁻¹ in a pentaborate salt has been attributed to a B(trigonal)-O symmetric stretch. bangor.ac.uk Bands in the low-frequency range, such as those around 675 cm⁻¹ and 625 cm⁻¹, are commonly associated with the bending vibrations of various borate (B1201080) groups, including pentaborate units. researchgate.net

Table 1: Characteristic FTIR Vibrational Bands for Ammonium Pentaborate and Related Structures

Vibrational Mode Typical Wavenumber (cm⁻¹) Assignment
O-H and N-H stretching ~3270 Broad envelope from H₂O and NH₄⁺ hydrogen bonding cabidigitallibrary.org
N-H stretching ~2935 NH₄⁺ cation cabidigitallibrary.org
H-O-H bending ~1670 Water of hydration cabidigitallibrary.org
N-H bending ~1425 NH₄⁺ cation researchgate.net
Asymmetric B-O stretching ~1374 Trigonal BO₃ units researchgate.net
B-O stretching ~1100 Asymmetric trigonal B-O stretching researchgate.net
B-O symmetric stretching ~925 Diagnostic for B(trigonal)-O in pentaborate bangor.ac.uk
B-O-B bending ~780 B-N-B bending (in related BN networks) researchgate.net

FT-Raman spectroscopy provides data that is complementary to FTIR, as it relies on changes in polarizability during molecular vibrations rather than changes in dipole moment. scirp.org This technique is particularly useful for analyzing symmetric vibrations that may be weak or absent in the FTIR spectrum.

For polyborate structures like ammonium pentaborate, Raman spectroscopy can clearly distinguish between the vibrational modes of trigonal and tetrahedral boron units. jlu.edu.cnnih.gov The Raman spectrum of a related sodium borate mineral, ameghinite, which contains [B₃O₃(OH)₄]⁻ units, shows a dominant intense band at 1027 cm⁻¹ attributed to B-O stretching vibrations of both trigonal and tetrahedral boron. nih.gov A strong and sharp band observed around 516 cm⁻¹ in the Raman spectrum of an ammonium borate has been assigned to the symmetric "breathing" vibration of the polyborate anion ring structure. jlu.edu.cn

In the high-frequency region, multiple bands corresponding to OH stretching vibrations can often be resolved more clearly than in FTIR. nih.gov For example, Raman bands have been observed at 3206, 3249, and 3385 cm⁻¹ in a borate mineral. nih.gov

Table 2: Selected FT-Raman Shifts for Pentaborate and Related Borate Structures

Vibrational Mode Typical Wavenumber (cm⁻¹) Assignment
O-H stretching 3200 - 3400 Multiple bands from hydroxyl groups nih.gov
B-O-H in-plane bending 1213 - 1281 Bending modes of hydroxyls on boron nih.gov
B-O stretching ~1027 Stretching of trigonal and tetrahedral B-O bonds nih.gov
B-O bending ~620 Bending modes of trigonal and tetrahedral boron nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ammonium Pentaborate and Derivatives

NMR spectroscopy is an indispensable tool for probing the local chemical environment of specific nuclei, providing detailed structural information about the coordination and connectivity of atoms.

Boron-11 (¹¹B) NMR is highly effective for characterizing borate compounds because the chemical shift of the ¹¹B nucleus is very sensitive to its coordination number (trigonal vs. tetrahedral) and the nature of its substituents. The pentaborate anion, [B₅O₆(OH)₄]⁻, contains both three-coordinate (trigonal) and four-coordinate (tetrahedral) boron atoms.

The structure of the pentaborate anion consists of two fused six-membered boroxole rings with a central spiro-boron atom that is tetrahedrally coordinated (BO₄). The other four boron atoms are trigonally coordinated (BO₃). Consequently, the ¹¹B NMR spectrum is expected to show distinct signals for these different boron environments.

Generally, four-coordinate boron resonates at higher fields (lower ppm values), typically in the range of -2 to 0.5 ppm, while three-coordinate boron appears at lower fields (higher ppm values), often between 14 and 23 ppm. researchgate.net The ¹¹B NMR spectrum of a pentaborate salt is expected to show two signals in a pattern characteristic of the anion. bangor.ac.uk In solution, rapid exchange between different polyborate species can sometimes lead to averaged or broadened signals. bangor.ac.uk Studies on non-metal cation pentaborates have reported boric acid peaks around 17-19 ppm and peaks attributed to triborate and pentaborate structures. nih.gov

Table 3: Typical ¹¹B NMR Chemical Shift Ranges for Boron in Borate Compounds

Boron Coordination Environment Typical Chemical Shift (δ, ppm)
Tetrahedral (BO₄) Spiro-center in pentaborate -2 to 0.5 researchgate.net
Trigonal (BO₃) Boron in boroxole rings 14 to 23 researchgate.netstanford.edu

Proton (¹H) NMR spectroscopy is used to characterize the hydrogen environments in a molecule. In ammonium pentaborate, ¹H NMR can identify the protons of the ammonium cation (NH₄⁺) and the hydroxyl groups (OH) of the pentaborate anion, as well as the water of hydration.

The ammonium cation in solution typically appears as a single, averaged signal due to rapid proton exchange with the solvent. nsf.gov The chemical shift is dependent on the solvent and concentration. The protons of the hydroxyl groups on the borate anion and the water molecules also contribute to the spectrum, often appearing as broad signals due to hydrogen bonding and chemical exchange.

Carbon-13 (¹³C) NMR spectroscopy is a technique used to identify carbon atoms in a molecule. As the chemical formula for pure ammonium pentaborate (NH₄B₅O₈·4H₂O) contains no carbon atoms, ¹³C NMR is not applicable for its direct characterization. This technique would only be relevant for the analysis of organic adducts or derivatives of ammonium pentaborate.

Luminescence Spectroscopy of Ammonium Pentaborate

Photoluminescence (PL) Analysis for Emission Characteristics of Ammonium Pentaborate (e.g., violet, green emission)

Photoluminescence spectroscopy is a valuable technique for investigating the electronic structure and defect states within a crystal. Studies on ammonium pentaborate tetrahydrate (APBTH) have confirmed its luminescent properties. researchgate.net When excited with a suitable ultraviolet light source, the material exhibits characteristic emission peaks.

Thermodynamic and Kinetic Investigations of Ammonium Pentaborate

Thermal Stability and Decomposition Pathways

The thermal stability and the sequence of decomposition of ammonium (B1175870) pentaborate have been extensively studied using a suite of thermoanalytical methods. These techniques provide a comprehensive picture of the material's behavior under controlled heating.

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Stages of Ammonium Pentaborate

Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature. For ammonium pentaborate, TGA reveals a multi-step decomposition process.

Studies on ammonium pentaborate octahydrate (APB) show that its thermal decomposition to boron oxide occurs in two primary stages: dehydration followed by deamination. researchgate.net The dehydration process for APB has been observed to occur in a narrow temperature range of 165-175°C. researchgate.net Another investigation identified three distinct weight loss steps. The material is stable up to 165.87°C, after which the decomposition begins. scispace.com The first step involves the removal of water molecules, followed by a second weight loss between 288.01°C and 333°C, corresponding to the removal of more strongly bound water molecules. scispace.com The final stage of decomposition occurs between 416.22°C and 445°C, where ammonia (B1221849) is eliminated. scispace.com

The thermal decomposition of synthetic ammonium borates, including ammonium pentaborate, has been a subject of interest due to its industrial relevance in producing boron oxide. researchgate.net The process generally involves dehydration, dehydroxylation, and deammoniation. researchgate.net

Table 1: TGA Decomposition Stages of Ammonium Pentaborate

Decomposition StageTemperature Range (°C)Mass Loss Event
Stage 1up to 165.87Stable
Stage 2165.87 - 288.01Dehydration (Initial water loss)
Stage 3288.01 - 333Dehydration (Further water loss)
Stage 4416.22 - 445Deamination (Ammonia loss)

Note: The temperature ranges can vary slightly depending on experimental conditions such as heating rate.

Differential Thermal Analysis (DTA) for Endothermic/Exothermic Processes of Ammonium Pentaborate

Differential thermal analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. This technique identifies endothermic (heat-absorbing) and exothermic (heat-releasing) processes.

The DTA curve for ammonium pentaborate typically shows multiple endothermic peaks corresponding to the decomposition stages observed in TGA. researchgate.netscispace.com The first significant endothermic peak corresponds to the dehydration process. researchgate.net A study reported an endothermic peak at 184.92°C, attributed to the initial decomposition and water loss. scispace.com A subsequent endothermic peak at 311.88°C is associated with the loss of the remaining water molecules. scispace.com The final endothermic peak, observed at 440.52°C, is related to the removal of ammonia. scispace.com These endothermic events signify that energy is required to break the bonds and release water and ammonia from the crystal lattice. filab.frvbcop.org

Differential Scanning Calorimetry (DSC) for Heat Flow and Phase Transitions in Ammonium Pentaborate Systems

Differential scanning calorimetry (DSC) is a powerful technique for quantifying the heat flow associated with thermal transitions in a material. innovatechlabs.comwikipedia.org DSC can be used to determine the enthalpy of reactions, melting points, and glass transitions. wikipedia.orgtorontech.com

For ammonium pentaborate, DSC analysis complements TGA and DTA findings by providing quantitative data on the energy changes during decomposition. A well-defined endothermic peak in the DSC curve is indicative of the melting of the compound. scispace.com The heat flow measurements from DSC allow for the calculation of the energy required for each decomposition step, providing valuable thermodynamic data. nih.govnetzsch.com

Anisotropic Thermal Expansion Studies of Ammonium Pentaborate

Anhydrous ammonium pentaborate (NH₄B₅O₈) exhibits anisotropic thermal expansion, meaning the expansion of the crystal is different along different crystallographic axes. researchgate.net This behavior is investigated using techniques like high-temperature X-ray diffraction.

The thermal expansion of NH₄B₅O₈ is most pronounced along the a-axis. researchgate.net The coefficients of thermal expansion have been determined as:

αₐ = 39 × 10⁻⁶ °C⁻¹

αₑ = 6 × 10⁻⁶ °C⁻¹

αₒ = 20 × 10⁻⁶ °C⁻¹

αᵥ = 65 × 10⁻⁶ °C⁻¹ researchgate.net

This strong anisotropy is a characteristic feature of many borate (B1201080) compounds and is influenced by the arrangement of the boron-oxygen structural units and the ammonium cations within the crystal lattice. mdpi.comdntb.gov.uaresearchgate.net The primary cause of this high anisotropy in borates is often attributed to the presence of BO₃ triangles. mdpi.comdntb.gov.ua

Table 2: Anisotropic Thermal Expansion Coefficients of Ammonium Pentaborate

Crystallographic AxisThermal Expansion Coefficient (α) (°C⁻¹)
a-axis39 × 10⁻⁶
b-axis6 × 10⁻⁶
c-axis20 × 10⁻⁶
Volumetric (αᵥ)65 × 10⁻⁶

Reaction Kinetics and Mechanisms

Understanding the kinetics of the thermal decomposition of ammonium pentaborate is crucial for controlling the process and designing efficient industrial reactors.

Kinetic Modeling of Thermal Decomposition of Ammonium Pentaborate (e.g., Activation Energy Determination)

Kinetic modeling of the thermal decomposition of ammonium pentaborate involves determining key parameters such as activation energy (Ea), the frequency factor (A), and the reaction order. These parameters are often calculated from thermogravimetric data using various mathematical models.

The Coats-Redfern method and genetic algorithms are two approaches that have been successfully applied to model the kinetics of ammonium pentaborate's thermal decomposition from TG data. researchgate.netmdpi.com The activation energy is a critical parameter that represents the minimum energy required for the decomposition reaction to occur. bath.ac.uk By analyzing TGA curves obtained at different heating rates, the activation energy for each stage of the decomposition can be calculated. bath.ac.uk

For instance, the calcination kinetics of ammonium pentaborate have been investigated to determine the activation energy, frequency factor, and order of reaction for its conversion to boron oxide. researchgate.net These kinetic parameters are essential for predicting the reaction rate and optimizing the conditions for the industrial production of boron oxide from ammonium pentaborate. researchgate.net

Investigation of Curing Behavior of Ammonium Pentaborate in Polymer Matrices (e.g., Phenol (B47542) Formaldehyde (B43269) Resins)

The influence of ammonium pentaborate (APB) on the curing process of phenol formaldehyde (PF) resin has been a significant area of research, particularly for its application in wood-based composites. sid.irsid.ir Studies utilizing dynamic differential scanning calorimetry (DSC) have revealed the complex effects of APB on the curing kinetics of PF resin. sid.irresearchgate.net

The mechanism behind this second curing stage is thought to involve several concurrent reactions: the formation of more stable methylene (B1212753) bridges, further addition reactions involving formaldehyde released during the process, and the formation of hexamine. sid.irresearchgate.net The presence of wood in the composite further complicates these kinetics. Both poplar and Masson pine have been shown to have a minimal impact on the apparent activation energy of the PF resin itself; however, the addition of APB can slightly lower this activation energy by increasing the pH of the mixture. sid.ir

The combined presence of wood and APB accelerates the initial addition reactions in the PF resin curing process but delays the subsequent condensation reactions. sid.ir This is reflected in the reaction enthalpy, which decreases significantly with the addition of wood and APB, indicating that the curing of the PF resin may not be fully completed under these conditions. sid.ir

Table 1: Effect of Ammonium Pentaborate (APB) Loading on the Curing of Phenol Formaldehyde (PF) Resin

APB Loading (wt%) Observation Reference
3.20 Minute distinction between addition and condensation reactions. researchgate.net

Mechanistic Studies of Ammonium Pentaborate Interactions with Organic Components (e.g., formaldehyde, methylene ether bridges)

The interaction of ammonium pentaborate with organic components, particularly within the context of polymer resins, involves several key chemical transformations. A crucial aspect of this is the decomposition of methylene ether bridges within the resin structure and the subsequent elimination of formaldehyde. researchgate.net

The eliminated formaldehyde can then participate in further reactions. One significant pathway is the reaction between formaldehyde and ammonia, which can be generated from the decomposition of ammonium pentaborate, to form hexamine. sid.irresearchgate.net This reaction is a key feature of the second curing process observed in APB-modified PF resin systems. sid.ir

Furthermore, research suggests that the amino groups present in urea (B33335) or its derivatives, which can be part of modified resin systems, can react with the methylol groups of urea-formaldehyde (UF) oligomers. bme.hu This interaction incorporates the urea derivative into the polymer structure, which can lead to increased hydrolytic stability and reduced toxicity of the cured resin. bme.hu In the case of APB-modified UF resins, APB has been shown to increase the gel time while decreasing free formaldehyde content and emission levels. researchgate.net

Table 2: Key Interactions of Ammonium Pentaborate in Polymer Resins

Interacting Species Resulting Product/Effect Reference
Methylene ether bridges Decomposition and elimination of formaldehyde. researchgate.net
Formaldehyde and Ammonia Formation of hexamine. sid.irresearchgate.net
Amino groups and Methylol groups Incorporation into the polymer structure, increased hydrolytic stability. bme.hu
Ammonium ions and Phenolic hydroxyl groups Formation of hydrogen bonds. researchgate.net

Hydrolysis and Equilibrium Studies in Aqueous Borate Systems involving Ammonium Pentaborate

The behavior of ammonium pentaborate in aqueous solutions is governed by complex hydrolysis and equilibrium dynamics. When dissolved in water, ammonium pentaborate, like other basic salts, creates a solution with a pH greater than 7.0 due to the presence of moderate concentrations of hydroxide (B78521) ions. nih.govnoaa.gov The pH of aqueous borate solutions at room temperature shows a slight decrease as the concentration of ammonium pentaborate increases. borax.com

Upon dissolution, the pentaborate anion can undergo hydrolysis. This process can lead to the formation of ammonium tetrahydroxyborate. rsc.org Further condensation reactions can occur between the tetrahydroxyborate anion and neutral boric acid, which is present as a result of hydrolysis, leading back to the formation of the pentaborate anion. rsc.org

Research on the hydrolysis of ammonia borane (B79455) has also provided insights into the formation of borates. The hydrolysis by-product is primarily aqueous boric acid. researchgate.net The stability of this hydrolysate is significant, with solutions remaining stable for extended periods under inert atmospheres. researchgate.net The subsequent drying of this hydrolysate can lead to the formation of various borates, with the degree of hydration decreasing at higher temperatures. researchgate.net

Table 3: Common Polyborate Species in Aqueous Solution

Species Chemical Formula Reference
Boric Acid B(OH)₃ researchgate.net
Triborate Anion [B₃O₃(OH)₄]⁻ researchgate.net

Computational Chemistry and Theoretical Modeling of Ammonium Pentaborate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ammonium (B1175870) pentaborate, focusing on its electronic and molecular structure. These calculations are based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. hust.edu.vn It has been successfully applied to study various materials, including borate (B1201080) compounds. nih.govrsc.org DFT calculations can elucidate the distribution of electron density, molecular orbitals, and bonding characteristics within the ammonium pentaborate crystal lattice. researchgate.netresearchgate.net

The electronic properties, such as the band gap, are crucial for applications in nonlinear optics. For instance, studies on similar borate crystals have utilized DFT to understand their electronic and NLO properties. nih.gov The main structural unit of the pentaborate group is a double ring composed of one BO₄ tetrahedron and two BO₃ triangles. researchgate.net DFT helps in analyzing the charge density distribution within this complex [B₅O₆(OH)₄]⁻ anion and its interaction with the NH₄⁺ cation. semanticscholar.org

DFT is also a reliable method for calculating vibrational frequencies. uit.nonih.gov The theoretical infrared (IR) and Raman spectra can be predicted and compared with experimental data to confirm structural assignments and understand the vibrational modes of the molecule. researchgate.netmdpi.com Each calculated frequency corresponds to a specific atomic motion, such as B-O stretching, O-B-O bending, or the vibrations of the ammonium cation. While experimental IR spectroscopy on pentaborate salts has identified diagnostic bands, DFT provides a more detailed assignment of these vibrations. nih.gov However, calculated vibrational frequencies from DFT often require scaling factors to better match experimental values due to inherent approximations in the theory. researchgate.net

Table 1: Representative Calculated Vibrational Frequencies for Borate Compounds

This table is illustrative of typical DFT results for borate systems; specific experimental values for ammonium pentaborate may vary.

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Description
O-H Stretch3400-3600Stretching of hydroxyl groups in the pentaborate anion
N-H Stretch3100-3300Stretching of N-H bonds in the ammonium cation
B-O Stretch (BO₃)1300-1500Asymmetric stretching of three-coordinate boron
B-O Stretch (BO₄)900-1100Asymmetric stretching of four-coordinate boron
Pentaborate Ring~920Diagnostic band for the pentaborate(1-) anion nih.gov
O-B-O Bend600-800Bending modes within the borate rings

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. These methods, while computationally more demanding than DFT, can provide highly accurate predictions of molecular and crystal properties. unito.it For ammonium pentaborate, ab initio calculations can be used to optimize the crystal structure and predict its lattice parameters.

Experimental studies have determined the crystal structure of ammonium pentaborate dihydrate (NH₄[B₅O₆(OH)₄]·2H₂O) to be orthorhombic. researchgate.net Ab initio methods can be employed to model this structure theoretically, calculating the total energy for different atomic arrangements to find the most stable configuration. This allows for the prediction of lattice constants, bond lengths, and bond angles, which can then be compared with experimental data from X-ray diffraction. researchgate.net Furthermore, these methods can shed light on the interplay of forces, such as hydrogen bonding and van der Waals interactions, that determine the final crystal packing. unito.it

Table 2: Experimentally Determined Crystal Properties of Ammonium Pentaborate Dihydrate

These experimental values serve as a benchmark for ab initio calculations.

PropertyValue
Crystal SystemOrthorhombic researchgate.net
Space GroupAba2 researchgate.net
a11.3192(7) Å researchgate.net
b11.0261(8) Å researchgate.net
c9.2316(5) Å researchgate.net
Volume1152.2(1) ų researchgate.net
Z4

Molecular Dynamics and Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This approach provides a detailed view of the dynamic evolution of a system.

Classical molecular dynamics simulations model the atomic and molecular interactions using force fields derived from classical mechanics. karazin.uanih.gov For ammonium pentaborate, MD simulations can be used to study its structural dynamics in different environments, such as in aqueous solution or at various temperatures. rsc.org These simulations can reveal how the ammonium and pentaborate ions move and reorient themselves, providing insights into processes like diffusion and structural phase transitions. frontiersin.org By tracking the trajectories of all atoms in the system, one can analyze the stability of the crystal lattice and the flexibility of the pentaborate anionic framework.

The structure and stability of ammonium pentaborate are significantly influenced by intermolecular interactions, particularly hydrogen bonding. libretexts.org The ammonium cation (NH₄⁺) acts as a hydrogen bond donor, while the oxygen atoms of the pentaborate anion [B₅O₆(OH)₄]⁻, with their lone pairs of electrons, act as acceptors. chemguide.co.uk

Prediction of Material Properties and Reaction Pathways

A key advantage of computational modeling is its ability to predict material properties and explore potential reaction mechanisms, which can guide experimental work. arxiv.orgnih.govresearchgate.net For ammonium pentaborate, theoretical methods can be used to predict a range of properties, including its mechanical, thermal, and optical characteristics. nist.gov

For example, computational models can predict the thermal decomposition pathway of ammonium pentaborate. Experimental thermal analysis shows that it decomposes in a multi-stage process involving dehydration and oxidation. nih.gov Theoretical calculations can investigate the energetics of these decomposition steps, identifying the transition states and intermediate products. mdpi.com This provides a molecular-level understanding of why and how the material breaks down upon heating.

Furthermore, properties relevant to nonlinear optical (NLO) applications, such as the second-harmonic generation (SHG) efficiency, can be estimated computationally. researchgate.net By calculating the molecular hyperpolarizability, a key parameter for NLO activity, researchers can screen potential materials and understand the structural features that give rise to desirable optical properties. nih.gov

Theoretical Prediction of Optical and Nonlinear Optical Properties of Ammonium Pentaborate

Ammonium pentaborate is recognized as a significant inorganic nonlinear optical (NLO) material, largely due to the characteristics of the borate anionic groups within its structure. researchgate.netmdpi.com Theoretical models are crucial in explaining the origin of these properties and in predicting the behavior of ammonium pentaborate and related materials.

The "anionic group theory" is a foundational theoretical framework used to understand the structure-property relationships in borate NLO crystals. researchgate.netmdpi.com This theory posits that the specific arrangement of boron-oxygen (B-O) groups, such as the [B₅O₆(OH)₄]⁻ anionic group in hydrated ammonium pentaborate, is the primary contributor to the material's NLO response. researchgate.netmdpi.com Computational studies, often employing quantum chemical calculations like Density Functional Theory (DFT), can be used to analyze the electronic structure of these anionic groups. nih.govresearchgate.net These calculations help in determining key parameters such as molecular hyperpolarizability, which is a measure of the NLO activity of a molecule. researchgate.net

For ammonium pentaborate, theoretical calculations can predict NLO coefficients and susceptibilities. Experimental studies have determined third-order NLO parameters for ammonium pentaborate tetrahydrate, which can be compared against theoretical predictions. researchgate.netresearchgate.net For instance, the third-order nonlinear susceptibility (χ³) has been experimentally measured, and theoretical models help to explain why certain crystal structures, particularly non-centrosymmetric ones, exhibit strong NLO effects. researchgate.netbangor.ac.uk

Computational models also predict the material's transparency range and optical band gap. longdom.org Ammonium pentaborate is known to be transparent in the UV region, with a lower cut-off wavelength around 230-252 nm and a wide optical band gap of approximately 5.20 to 5.61 eV, characteristics that are desirable for NLO applications, especially in the deep-UV spectrum. researchgate.netresearchgate.netsemanticscholar.org Theoretical models can correlate these properties with the electronic band structure of the crystal. Furthermore, the anharmonicity of atomic thermal vibrations, which can be modeled computationally, has been proposed as a factor influencing NLO effects in borates. mdpi.com

Table 1: Experimentally Measured and Theoretically Relevant Optical Properties of Ammonium Pentaborate

Property Experimental Value Theoretical Relevance
Crystal System Monoclinic or Orthorhombic The non-centrosymmetric nature of the crystal structure is a key requirement for second-order NLO properties, which can be predicted from simulations. researchgate.netresearchgate.net
Lower Cut-off Wavelength ~230 nm Predicted by calculating the electronic band structure and absorption spectrum. researchgate.netsemanticscholar.org
Optical Band Gap (Eg) 5.20 - 5.61 eV Calculable via DFT and other quantum chemistry methods, relating to the energy difference between valence and conduction bands. longdom.orgresearchgate.netsemanticscholar.org
Second Harmonic Generation (SHG) Confirmed (efficiency varies) Anionic group theory and hyperpolarizability calculations predict the potential for SHG. researchgate.netmdpi.com
Third-Order NLO Susceptibility (χ³) 3.487 x 10⁻⁸ esu Can be calculated using advanced quantum chemical methods to understand the material's response to intense light. researchgate.net
Nonlinear Refractive Index (n₂) 3.524 x 10⁻¹⁰ cm² W⁻¹ Derivable from theoretical calculations of the material's electronic response to an applied optical field. researchgate.net

Simulation of Ammonium Pentaborate Crystal Growth and Defect Formation

The quality and properties of ammonium pentaborate crystals are highly dependent on the growth process. Computational simulations provide a microscopic view of crystallization, helping to predict crystal morphology and understand the influence of defects.

Models like the Bravais-Friedel-Donnay-Harker (BFDH) model can be used to predict the equilibrium morphology of a crystal based on its lattice structure. mdpi.com More advanced molecular dynamics and Monte Carlo simulations can model the dynamic process of crystal growth from a solution. mdpi.comnih.govrsc.org These simulations track the attachment and detachment of individual ions and molecules to the crystal surfaces, allowing researchers to predict the relative growth rates of different crystal faces and thus the final crystal habit. aps.org For ammonium pentaborate, which is typically grown from an aqueous solution, these simulations would need to account for interactions between the ammonium and pentaborate ions and the water solvent. researchgate.netresearchgate.net

Defect formation is a critical aspect of crystal growth that can significantly alter a material's properties. Impurities in the growth solution are a common source of defects. For instance, the presence of sodium chloride, borax (B76245), or boric acid has been experimentally shown to affect the crystal growth rate of ammonium pentaborate. itu.edu.tr Computational models can simulate the effect of such impurities. By calculating the interaction energies between impurity molecules and the crystal surfaces, it is possible to predict which faces will have their growth rates inhibited, thereby altering the crystal's shape. mdpi.com

Furthermore, intrinsic defects, such as vacancies or substitutions, can be modeled using quantum mechanical methods like DFT. mdpi.com These calculations can determine the energy required to form a particular defect (formation energy) and how the defect alters the local electronic and geometric structure of the crystal. mdpi.com For example, a simulation could model the substitution of an ammonium ion or the creation of a vacancy in the pentaborate network, providing insight into the stability and potential impact of such defects on the crystal's optical and mechanical properties.

Table 2: Computational Approaches to Modeling Crystal Growth and Defects

Modeling Aspect Computational Method Key Insights for Ammonium Pentaborate
Crystal Morphology Prediction BFDH Model, Attachment Energy Model Predicts the equilibrium shape of the crystal based on its internal lattice structure. mdpi.comnih.gov
Dynamic Growth Process Molecular Dynamics (MD), Monte Carlo (MC) Simulations Simulates the step-by-step addition of ions from solution to crystal faces, revealing kinetic effects on crystal habit. mdpi.comrsc.org
Effect of Impurities MD Simulations, Energy Calculations Models how impurities like other salts can block growth sites on specific crystal faces, altering growth rates and morphology. mdpi.comitu.edu.tr

Modeling of Ammonium Pentaborate Thermal Decomposition Processes

Understanding the thermal stability and decomposition pathways of ammonium pentaborate is crucial for its applications. borax.comborax.com Computational modeling can elucidate the complex chemical reactions that occur when the material is heated.

Experimental studies using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) show that the thermal decomposition of hydrated ammonium pentaborate occurs in distinct steps. researchgate.net The initial step, occurring around 110-175°C, corresponds to dehydration, where water of crystallization is lost. researchgate.netborax.comborax.comresearchgate.net A subsequent step at higher temperatures (around 310-335°C) involves deamination, the release of ammonia (B1221849), ultimately leading to the formation of boric oxide. researchgate.net

Computational methods can model these decomposition reactions at the molecular level. rsc.orgmdpi.com Quantum chemistry calculations can be used to map the potential energy surface of the decomposition reactions. This allows for the determination of reaction pathways, transition states, and activation energies for each step (dehydration and deamination). nih.gov For example, DFT calculations could model the breaking of the coordinate bond in the ammonium ion and the subsequent release of an ammonia molecule.

Reactive molecular dynamics simulations can also be employed to model the thermal decomposition process. nih.gov In this approach, a large number of atoms in a simulated crystal lattice are given kinetic energy corresponding to a high temperature, and the subsequent bond-breaking and bond-forming events are tracked over time. nih.gov This can reveal complex, multi-step reaction mechanisms and identify intermediate species that may be difficult to detect experimentally. rsc.org Such simulations could confirm the experimentally observed sequence of dehydration followed by deamination for ammonium pentaborate and provide a detailed atomistic picture of how the pentaborate framework transforms into boric oxide. researchgate.net

Table 3: Stages of Ammonium Pentaborate Decomposition and Modeling Relevance

Decomposition Stage Approximate Temperature Range (°C) Key Process Computational Modeling Approach
1 110 - 175 Dehydration (Loss of H₂O) Quantum chemistry (DFT) can calculate the binding energies of water molecules and the activation energy for their removal. researchgate.netborax.comresearchgate.net
2 310 - 335 Deamination (Loss of NH₃) & Framework Collapse DFT can model the N-H bond cleavage and NH₃ release. Reactive MD can simulate the subsequent rearrangement of the borate network into B₂O₃. researchgate.net

Advanced Functionalization and Composite Materials Research with Ammonium Pentaborate

Doping Strategies for Property Modulation of Ammonium (B1175870) Pentaborate

Doping is a key strategy for altering the physical and chemical properties of crystalline materials. In the case of ammonium pentaborate (APB), the introduction of trace amounts of metal cations or organic molecules into its crystal lattice can significantly influence its crystalline structure, optical transparency, and thermal stability. These modifications are crucial for enhancing its performance in fields such as nonlinear optics (NLO).

The introduction of metal cations into the ammonium pentaborate crystal lattice has been shown to modify its material characteristics. Studies have focused on dopants such as silver (Ag+) and lanthanum (La3+), revealing notable changes in the resulting crystals.

Single crystals of silver-doped ammonium pentaborate (Ag+:APB) have been successfully grown using the slow evaporation technique, with 0.1 M% of silver nitrate (B79036) added to the APB solution. rsc.orgucl.ac.uk Energy-dispersive X-ray (EDAX) analysis confirms the presence of silver in the doped crystals. rsc.org Similarly, lanthanum-doped ammonium pentaborate (La3+:APB) crystals have been grown from aqueous solutions, with Inductively Coupled Plasma (ICP) analysis confirming the incorporation of lanthanum into the crystal lattice. researchgate.net

The primary impact of this doping is on the material's optical and structural properties. In La3+:APB, the second harmonic generation (SHG) efficiency was found to be 1.5 times that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material, and also higher than that of pure APB. researchgate.net For Ag+:APB, powder X-ray diffraction (XRD) studies confirmed that the doped crystals retain the orthorhombic structure of pure APB. rsc.orgucl.ac.uk

The incorporation of organic molecules, particularly amino acids, into the ammonium pentaborate lattice offers another avenue for property modulation. These molecules can interact with the host lattice through various mechanisms, including hydrogen bonding, leading to tailored material properties.

Single crystals of APB doped with the amino acid L-serine have been grown by the low-temperature solution growth technique. researchgate.net The presence of L-serine in the APB crystal structure was confirmed through spectroscopic studies and elemental analysis. researchgate.net Similarly, L-asparagine has been used as a dopant for APB crystals, grown by a constant temperature and evaporation technique. researchgate.netiosrjournals.org The successful incorporation of L-asparagine was verified by the shifting of absorption bands in Fourier Transform Infrared (FTIR) spectroscopy and by EDAX analysis. researchgate.netiosrjournals.org Research has also been conducted on doping APB with thiourea , with studies confirming the successful growth of doped single crystals. researchgate.netresearchgate.net

The inclusion of these organic molecules influences the crystal growth and subsequent properties. For instance, L-serine doping was found to enhance the optical transmittance and increase the SHG efficiency of APB crystals by 1.10 times compared to pure APB. researchgate.net

Doping with both metal cations and organic molecules induces significant and measurable changes in the crystalline, optical, and thermal properties of ammonium pentaborate.

Crystalline Characteristics: Powder X-ray diffraction (XRD) studies show that doping with Ag+, La3+, L-serine, and L-asparagine does not alter the fundamental orthorhombic crystal structure of ammonium pentaborate. rsc.orgresearchgate.netresearchgate.netresearchgate.net However, slight shifts in the diffraction peaks are observed, indicating the incorporation of the dopant into the lattice and the induction of lattice strain. researchgate.netiosrjournals.org For example, L-asparagine doping causes a slight shifting of the (1 2 2) reflection peak. iosrjournals.org

Optical Characteristics: Doping has a pronounced effect on the optical properties of APB. The UV-Vis-NIR spectrum of La3+-doped APB shows a very low cut-off wavelength at approximately 230 nm, which is advantageous for NLO applications. researchgate.net The SHG efficiency of La3+:APB is 1.5 times that of KDP. researchgate.net L-serine doping enhances the optical transmittance across the visible region and increases the optical band gap from 2.84 eV for pure APB to 3.22 eV for 5M% doped APB. researchgate.netresearchgate.net The SHG efficiency of L-serine doped APB is 1.10 times higher than that of pure APB. researchgate.net

Thermal Characteristics: Thermal analysis, conducted through thermogravimetric (TGA) and differential thermal analysis (DTA), reveals changes in the thermal stability of doped APB. La3+ doping increases the thermal stability of APB, with the decomposition temperature rising from 103.60 °C for pure APB to 117 °C for the doped crystal. researchgate.net In contrast, L-serine doped APB remains stable up to 150 °C before undergoing a three-stage decomposition process. researchgate.net L-asparagine doped APB also shows altered decomposition behavior compared to the pure crystal. researchgate.net

Interactive Data Table: Impact of Dopants on Ammonium Pentaborate Properties

DopantCrystalline StructureKey Optical Property ChangeThermal Stability Change
La3+ Orthorhombic (retained) researchgate.netSHG efficiency 1.5x that of KDP researchgate.netIncreased; stable up to 117 °C researchgate.net
Ag+ Orthorhombic (retained) rsc.orgNLO properties exhibited rsc.orgNot specified
L-serine Orthorhombic (retained) researchgate.netSHG efficiency 1.10x pure APB; Band gap increased to 3.22 eV researchgate.netStable up to 150 °C researchgate.net
L-asparagine Orthorhombic (retained) researchgate.netNot specifiedAltered decomposition behavior researchgate.net
Thiourea Orthorhombic (retained) researchgate.netNLO properties exhibited researchgate.netNot specified

Polymer-Inclusion Compounds and Hybrid Materials Utilizing Ammonium Pentaborate

The formation of inclusion compounds, where a "host" molecule forms a cavity to accommodate a "guest," is a cornerstone of supramolecular chemistry. wikipedia.org Ammonium pentaborate can act as a host framework for polymers, leading to novel hybrid materials with unique structural and functional properties.

A significant development in this area is the templated synthesis of an ammonium pentaborate–poly(ethylene glycol) (APB-PEG) inclusion compound. researchgate.netrsc.org This represents the first known example of a borate-based polymer inclusion compound. rsc.orgrsc.org The synthesis involves the thermolysis of ammonia (B1221849) borane (B79455), which, upon hydrolysis by ambient water, forms the ammonium pentaborate framework. rsc.orgrsc.org The presence of PEG during this process templates the crystal architecture, leading to a unique supramolecular structure. rsc.org This method is analogous to the templated synthesis used for materials like zeolites and metal-organic frameworks (MOFs). rsc.orgrsc.org

The APB-PEG compound features a novel hydrogen-bonded supramolecular framework. researchgate.netrsc.org The structure consists of a framework of ammonium pentaborate with poly(ethylene glycol) chains extending through tubular cavities. rsc.orgrsc.org The basic structural motif is composed of two ammonium cations and two pentaborate anions. rsc.org This arrangement creates a supramolecular structure with four distinct channels running through each unit cell. rsc.orgresearchgate.net

The interaction between the ammonium pentaborate "host" and the PEG "guest" is governed by non-covalent forces, primarily hydrogen bonding. rsc.orgnumberanalytics.com The ammonium ions within the channels are oriented to facilitate hydrogen bonding with the guest polymer chains. researchgate.net This host-guest chemistry, where the PEG chains are physically entrapped within the borate (B1201080) framework, results in a stable, co-crystalline material. researchgate.netrsc.org The formation of such inclusion compounds demonstrates the potential to create new functional materials by combining the properties of inorganic borates with organic polymers. umons.ac.be

Development of Boron-Nitrogen Co-doped Porous Carbon Materials using Ammonium Pentaborate

Ammonium pentaborate has emerged as a valuable single-source precursor for both boron and nitrogen in the synthesis of co-doped porous carbon materials. This approach simplifies the preparation process for advanced materials used in energy storage and environmental applications. Researchers have successfully developed nitrogen (N) and boron (B) co-doped hierarchical porous carbon using ammonium pentaborate tetrahydrate (NH₄B₅O₈·4H₂O) through processes involving activation and hydrothermal treatments. researchgate.net This method yields a material with an exceptionally high surface area and a three-dimensional network structure that facilitates electrolyte circulation and electrostatic adsorption. researchgate.net

In one study, using ammonium pentaborate as the dual B and N source for treating biomass-derived carbon resulted in a material with a maximum surface area of 2471 m²/g. researchgate.net This material, when used as a supercapacitor electrode, demonstrated an ultra-high specific ability of 369 F/g at a current density of 1 A/g, which is attributed to the high boron (3.12 wt%) and nitrogen (2.02 wt%) content contributing to Faradaic pseudocapacitance. researchgate.net

Similarly, B and N co-doped porous carbon has been derived from sodium alginate using ammonium pentaborate as the doping agent. hep.com.cn This process yielded a material with a large specific surface area of 2587 m²·g⁻¹ and a high specific capacitance of 190.7 F·g⁻¹, proving effective for capacitive deionization to purify water. hep.com.cn The doping with B and N elements creates more structural defects, which can enhance electrochemical performance. hep.com.cn Other research has also utilized ammonium pentaborate octahydrate as a boron precursor, in conjunction with a separate nitrogen source like ammonium nitrate, to create co-doped graphene with tailored catalytic properties. curtin.edu.au The B–N bonds created through these processes are considered critical for enhancing performance in applications such as the electrocatalytic nitrogen reduction reaction (NRR). rsc.org

Properties of B/N Co-doped Porous Carbon from Ammonium Pentaborate

Carbon SourceAmmonium Pentaborate UseSpecific Surface AreaSpecific CapacitanceApplicationReference
BiomassDual B and N Source2471 m²/g369 F/g (at 1 A/g)Supercapacitors researchgate.net
Sodium AlginateDual B and N Source2587 m²/g190.7 F/gCapacitive Deionization hep.com.cn

Application-Specific Research Areas

Ammonium pentaborate and its derivatives are extensively studied for their nonlinear optical (NLO) properties, which are crucial for applications in laser technology, optical communication, and electro-optic modulation. asianpubs.org Borate crystals, in general, are prized for their wide transparency range, high laser damage threshold, and good chemical stability. asianpubs.org

Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). The SHG efficiency of pure ammonium pentaborate (APB) has been found to be comparable to that of potassium dihydrogen phosphate (KDP), a standard reference material for NLO studies. asianpubs.org The emission of green light when irradiated with an Nd:YAG laser (1064 nm) confirms the SHG capability of APB crystals. asianpubs.orgresearchgate.net

Research has shown that this efficiency can be significantly enhanced through doping. For instance, doping ammonium pentaborate with lanthanum (La³⁺) ions can increase the SHG efficiency to 1.5 times that of pure KDP. asianpubs.org However, the crystal structure is a critical factor; some studies on ammonium pentaborate crystals belonging to a centrosymmetric space group reported an absence of SHG activity, as this phenomenon is only possible in non-centrosymmetric materials. oldcitypublishing.com The addition of other compounds, such as di-sodium sulphide (Na₂S), to ammonium pentaborate crystals has also been shown to produce materials that exhibit NLO properties with varying SHG efficiencies. worldscientific.com

Comparative SHG Efficiency of Ammonium Pentaborate and Derivatives

MaterialSHG Efficiency (Relative to KDP)Reference
Pure Ammonium Pentaborate (APB)Comparable to KDP asianpubs.org
Lanthanum (La³⁺) Doped APB1.5 times that of KDP asianpubs.org
L-histidine potassium pentaborate2.1 times that of KDP scispace.com
Ammonium Pentaborate Dihydrate (APBDH)Confirmed and calculated researchgate.netdntb.gov.ua

The laser damage threshold (LDT) is a critical parameter that measures a material's ability to withstand high-intensity laser power without being damaged. This is especially important for NLO crystals intended for use in high-power laser systems. researchgate.netingentaconnect.com Studies on ammonium pentaborate single crystals have quantified this value, providing essential data for application development. The LDT for an ammonium pentaborate (AB5) crystal was calculated to be 10.29 GW/cm² when tested with a pulsed Nd-YAG laser operating at a wavelength of 1064 nm with a pulse width of 10 ns. researchgate.net This high LDT value indicates its robustness and suitability for high-power laser applications. researchgate.netresearchgate.net

Several intrinsic properties of ammonium pentaborate make it a promising candidate for the fabrication of optoelectronic devices. scispace.comresearchgate.net A primary consideration is its wide optical transparency window. asianpubs.org UV-Vis-NIR spectral studies show that ammonium pentaborate is highly transparent across the entire visible and near-infrared regions, with a lower cut-off wavelength around 230-252 nm. researchgate.netresearchgate.net This wide transparency is a fundamental requirement for materials used in NLO frequency conversion. asianpubs.org

Furthermore, the thermal stability of the crystal is crucial for device fabrication and operation. scispace.com Thermal analyses show that ammonium pentaborate is stable up to approximately 110-198°C, which is sufficient for many optoelectronic applications. scispace.comresearchgate.net The combination of good optical transparency, significant SHG efficiency, high laser damage threshold, and adequate thermal and mechanical stability collectively suggests that ammonium pentaborate and its derivatives have great potential for use in NLO and optoelectronic devices. scispace.comresearchgate.net

Ammonium pentaborate is an effective flame retardant that functions primarily through a condensed-phase mechanism in both polymers and cellulosic materials. researchgate.netborax.com This mechanism involves altering the chemical decomposition of the material at high temperatures to suppress combustion.

In polymers such as polyamide-6 (nylon 6), ammonium pentaborate decomposes on the surface of the burning material to form a protective inorganic glass layer. researchgate.net This glassy char acts as a physical barrier that insulates the underlying polymer from heat, protects the char from oxidation, and impedes the diffusion of flammable volatile gases to the flame front. researchgate.net In thermoplastic polyurethanes, it can generate intumescent chars that offer thermal protection. metu.edu.tr

A key aspect of its flame-retardant action is the release of water and ammonia upon thermal decomposition. borax.commetu.edu.tr The release of water has a cooling effect on the substrate and in the gas phase, while the non-combustible gases (water vapor, ammonia) can dilute the concentration of oxygen and flammable gases in the flame zone. researchgate.net

For cellulosic materials like paper, wood composites, and insulation, ammonium pentaborate changes the oxidation reactions during combustion to promote the formation of carbon residue (char). borax.com This charring action creates a barrier that prevents flaming and diverts the decomposition pathway away from products that would otherwise smolder. borax.comborax.com It is often used in formulations for paper, insulation, and cotton fabrics to meet fire safety standards. researchgate.netborax.comscribd.com Studies have demonstrated a synergistic flame-retardant effect when ammonium pentaborate is combined with other systems, such as silica (B1680970) sols, on cotton fabrics. researchgate.net

Flame Retardancy Mechanisms in Polymer and Cellulosic Composites with Ammonium Pentaborate

Char Formation and Combustion Inhibition Studies with Ammonium Pentaborate

Ammonium pentaborate is an effective flame retardant that functions primarily in the condensed phase of a burning material. Its mechanism involves altering the chemical reactions during the combustion of cellulosic materials and polymers to promote the formation of carbon residue, or char. borax.commdpi.com This charring action creates a protective, insulating barrier on the material's surface. borax.commdpi.com This barrier serves two main purposes: it limits the heat transfer from the flame to the underlying material and impedes the diffusion of flammable volatile decomposition products from the polymer to the flame. mdpi.comresearchgate.net

Upon heating, ammonium pentaborate decomposes, releasing ammonia and boric acid. The boric acid subsequently dehydrates to form a molten boric anhydride (B1165640) glass. researchgate.net This glassy layer coats the char, reinforcing it and protecting it from oxidation at high temperatures, which further enhances the stability and integrity of the protective barrier. researchgate.netresearchgate.net This process diverts the decomposition pathway away from the production of flammable gases that would otherwise fuel the fire. borax.com

Research on various polymers demonstrates the efficacy of ammonium pentaborate. In studies with polyamide-6 (nylon 6), ammonium pentaborate was shown to increase the formation of a carbonated residue during combustion. researchgate.netresearchgate.net On the surface of the burning polymer, it forms a brown-black, glassy, and compact layer rather than an intumescent one. researchgate.net This inorganic glass layer protects the char from oxidation and hinders the diffusion of combustible gases. researchgate.net Similarly, in rigid polyurethane foam (RPUF) composites, ammonium pentaborate has been studied, often in conjunction with other flame retardants like expandable graphite (B72142) (EG). One study reported that a composite with 15 wt% EG and 5 wt% ammonium pentaborate octahydrate (APB) achieved a 57.5% reduction in the peak heat release rate (PHRR) and a 42.8% reduction in total heat release (THR) compared to virgin RPUF. frontiersin.org

The effectiveness of ammonium pentaborate as a char promoter and spumific agent has been noted in polymers such as epoxy, thermoplastic polyurethane (TPU), and urethane (B1682113) foam. borax.com

Table 1: Effect of Ammonium Pentaborate (APB) on Flammability of Rigid Polyurethane Foam (RPUF)

Formulation Peak Heat Release Rate (PHRR) Reduction Total Heat Release (THR) Reduction Source
Interaction with Resin Curing Processes (e.g., Phenol (B47542) Formaldehyde) for Fire Resistance

Ammonium pentaborate (APB) is utilized not only as a fire retardant but also as an additive that interacts with the curing process of thermosetting resins like phenol formaldehyde (B43269) (PF). researchgate.netresearchgate.net This interaction can influence the final properties of wood-based composites, including their fire resistance. researchgate.net

The activation energy (Ea) of the curing reaction, a measure of the energy barrier that must be overcome for the reaction to proceed, is also affected. In one preliminary study, an appropriate amount of APB added to powdered PF resin was found to reduce the activation energy of the reactant system. researchgate.net However, more detailed isoconversional kinetic analysis of aqueous PF resin showed a more complex relationship, where the activation energy varies with the degree of conversion. sid.irsid.ir

Table 2: Effect of Ammonium Pentaborate (APB) Loading on PF Resin Curing

APB Loading (wt%) Observation Curing Temperature of Second Peak (°C) Source
3.20 Minute distinction between addition and condensation reactions N/A researchgate.netsid.ir
8.88 Appearance of a second exothermal peak ~172 researchgate.netsid.ir

Corrosion Inhibition Applications of Ammonium Pentaborate and Associated Surface Chemistry

Ammonium pentaborate is utilized as an anodic corrosion inhibitor, primarily for protecting ferrous metals against oxidation. borax.comborax.com The mechanism of inhibition involves the formation of a protective film on the metal's surface, a process known as passivation. borax.commdpi.com As an alkaline salt, ammonium pentaborate helps to maintain a higher pH environment, which is conducive to the formation of a stable, thin oxide layer that acts as a barrier, isolating the metal from the corrosive environment. borax.comscientificlabs.ie

This type of inhibitor functions by being adsorbed onto the metal surface, which slows down the anodic (oxidation) reaction. mdpi.commdpi.com For passivation to be effective, oxygen must typically be present, as ammonium pentaborate is a non-oxidizing anodic inhibitor. borax.com The protective layer formed is a sparingly soluble salt created with the metal ions, which retards further corrosion. borax.com

Its applications include being incorporated into proprietary water treatment chemicals to protect steel and other ferrous metals in circulating water devices and cooling towers. borax.com It is also used in smaller quantities to protect steel that is in contact with aqueous emulsions of polyvinyl acetate. borax.com The general principle of using borates for corrosion inhibition is that they minimize the rate of oxidation at the metal's surface. borax.com The formation of a thin film via an oxide layer developed with the help of ammonium pentaborate is a key aspect of its function. scientificlabs.ie

The effectiveness of ammonium salts as corrosion inhibitors is often linked to their ability to adsorb onto the metal surface, with inhibition efficiency generally increasing with concentration up to an optimal level. mdpi.comekb.eg This adsorption can be influenced by the chemical structure of the inhibitor and the surface charge of the metal. mdpi.comekb.eg

Role in Specialty Glass and Ceramic Manufacturing for High-Tech Applications

In the manufacturing of specialty glass and ceramics, ammonium pentaborate serves as a key ingredient due to its functions as a fluxing agent and a stabilizer. datahorizzonresearch.compmarketresearch.comresearchandmarkets.com As a flux, it lowers the melting temperature of the raw material mixture, which can lead to energy savings and more efficient production. pmarketresearch.com It also helps to improve the thermal stability of the final product. pmarketresearch.com

Its utility is particularly notable in high-tech sectors. datahorizzonresearch.com In the electronics industry, ammonium pentaborate is used in the production of high-performance glass for electronic displays, such as those in smartphones and tablets. datahorizzonresearch.comresearchandmarkets.com The addition of borates enhances the thermal and chemical stability of these glasses, making them more durable and reliable. datahorizzonresearch.com

Furthermore, ammonium pentaborate plays a role in the production of glass fibers, which are used to create glass fiber-reinforced composites. pmarketresearch.com These advanced materials are in demand for applications such as wind turbine blades and automotive parts, where high strength and light weight are critical. pmarketresearch.com In the ceramics industry, it is also used to produce a variety of materials, including whitewares, glass-ceramics, and refractories. researchgate.net The presence of borates like ammonium pentaborate can influence the ceramization process, which is the transformation of a polymer matrix composite into a ceramic material at high temperatures. researchgate.net

The demand for ammonium pentaborate in these applications is driven by the growth in industries requiring high-performance materials with specific thermal and chemical properties. datahorizzonresearch.compmarketresearch.com

Electrolytic Capacitor Materials Science using Ammonium Pentaborate

Ammonium pentaborate is a critical material in the manufacturing of electrolytic capacitors. borax.comottokemi.com It is used in the preparation of the electrolyte, which is a key component of both wet and dry types of electrolytic capacitors. borax.comottokemi.comfishersci.fi The high purity of ammonium pentaborate is essential for producing high-quality, reliable capacitors. borax.com

The role of ammonium pentaborate in this application is twofold:

Formation of the Dielectric Layer : It is a component of the electrolyte solution used to form a very thin, stable, and uniform oxide film on the surface of aluminum foil. borax.comscientificlabs.ie This oxide layer, typically aluminum oxide, serves as the dielectric of the capacitor. The film is developed by applying an electric current to the aluminum foil while it is in the electrolyte bath. borax.com

Component in Final Assembly : Ammonium pentaborate is also used as an electrolyte salt inserted into the aluminum container during the final assembly of the capacitor. borax.com The electrolyte's function is to make electrical contact with the entire surface of the dielectric oxide layer on the anode foil and to repair any flaws in the dielectric during operation.

Ammonium pentaborate is particularly useful in applications where alkali metals (like sodium or potassium) cannot be used, making it a preferred choice for certain capacitor designs. borax.com It is valued for its ability to form a stable oxide film that can inhibit corrosion of the capacitor's metal components. scientificlabs.ie

Table 3: Applications of Ammonium Pentaborate in Electrolytic Capacitors

Application Area Function Source
Dielectric Formation Component of electrolyte for developing a thin oxide film on aluminum foil. borax.comscientificlabs.ie

Development of Advanced Fluxing Agents (e.g., for welding, soldering, brazing) with Ammonium Pentaborate

Ammonium pentaborate is an important component in the formulation of advanced fluxing agents for high-temperature metal joining processes such as welding, soldering, and brazing. borax.comfishersci.fi A flux is a chemical agent that serves several key functions in these processes: cleaning, protection, and facilitation. esab.com It removes existing oxides from the metal surfaces, protects the hot surfaces from re-oxidation during heating, and facilitates the flow of the molten filler metal to create a sound joint. esab.comquora.com

Ammonium pentaborate excels in this role because it acts as an excellent solvent for metallic oxides at high temperatures. borax.comscientificlabs.iesigmaaldrich.com When heated, it melts and dissolves these oxides, leaving a clean surface for the solder or brazing alloy to bond with. borax.com This property is crucial for achieving strong, high-quality joints. esab.com

It is particularly valuable in fluxes designed for stainless steel or various non-ferrous metals, where standard alkali borate fluxes (like those based on borax) may not be suitable. borax.com The use of inorganic fluxes containing borates is common for high-temperature applications like brazing, where organic fluxes would lack the necessary thermal stability. wikipedia.org Ammonium pentaborate, along with other borates and fluoborates, can be a key ingredient in these inorganic flux formulations. borax.comwikipedia.org These fluxes are available as dry powders, pastes, or bound to the welding rod itself. borax.com

Future Research Directions and Emerging Paradigms for Ammonium Pentaborate

Exploration of Novel Synthetic Routes and Polymorphs of Ammonium (B1175870) Pentaborate

The future of ammonium pentaborate applications is intrinsically linked to the ability to control its synthesis and crystalline form (polymorphism). Traditional synthesis often involves the reaction of boric acid and ammonia (B1221849) in an aqueous solution. borax.comwikipedia.org Alternative methods have been developed, such as reacting borax (B76245) with ammonium chloride acs.orgacs.org or using alkaline earth tetraborates to reduce residual ammonia in the final product. google.com

Future research is geared towards discovering entirely new synthetic pathways that offer greater control over crystal size, morphology, and purity. This includes exploring solvothermal synthesis, which has been used to create specific ammonium borate (B1201080) structures, and templated synthesis. figshare.comresearchgate.net A notable example is the creation of a novel polymer-inclusion compound where poly(ethylene-glycol) chains are hosted within channels in the ammonium pentaborate framework, a structure formed from the thermolysis and subsequent hydrolysis of ammonia borane (B79455). researchgate.netresearchgate.netacs.org The exploration of different polymorphs, such as the anhydrous form created by thermal dehydration of its hydrated counterpart, is critical as the crystal structure dictates the material's physical and chemical properties. researchgate.net The controlled synthesis of various hydrates, like the tetrahydrate and octahydrate, remains an area of interest. wikipedia.org

Table 1: Selected Synthetic Routes for Ammonium Pentaborate

Starting Materials Method Key Feature Reference
Boric Acid, Ammonia, Water Controlled Reaction Standard aqueous method borax.comwikipedia.org
Borax, Ammonium Chloride Reaction in Aqueous Solution Utilizes readily available borax acs.orgacs.org
Alkaline Earth Tetraborates, Mineral Acids, Ammonia Aqueous Reaction Reduces residual ammonia google.com
Ammonia Borane, Poly(ethylene-glycol) Thermolysis and Hydrolysis Forms a polymer-inclusion compound researchgate.net

In-depth Understanding of Structure-Property Relationships at the Atomic Scale in Ammonium Pentaborate Systems

Future research will focus on elucidating these structure-property relationships with greater precision. Techniques like high-resolution single-crystal X-ray diffraction combined with theoretical charge density analysis can reveal the nature of the chemical bonds, particularly the mixed covalent/ionic character of the B-O bonds, and the energetics of the hydrogen-bonding network. figshare.comresearchgate.net Investigating the effect of incorporating dopants, such as lanthanum or amino acids, into the crystal lattice is another promising avenue. asianpubs.orgiosrjournals.org Studies have shown that doping can alter the crystal's optical transparency and other key characteristics, but the underlying atomic-level mechanisms require more detailed investigation. asianpubs.org Understanding these relationships will enable the prediction and tuning of properties like nonlinear optical (NLO) response, thermal stability, and mechanical strength. science.govresearchgate.net

Rational Design of New Ammonium Pentaborate-Based Functional Materials

Building on a deeper atomic-scale understanding, the next paradigm is the rational design of new functional materials derived from ammonium pentaborate. While it is already used in applications like electrolytic capacitors, corrosion inhibitors, and flame retardants, its potential extends far beyond these roles. borax.comborax.comsciencemadness.org The borate framework is particularly interesting for developing new nonlinear optical (NLO) materials, which are vital for laser technology and optical communications. researchgate.netasianpubs.orgiosrjournals.org

Future work will involve targeted modifications of the ammonium pentaborate structure to enhance specific functionalities. This could involve:

Doping: Introducing specific ions into the crystal lattice to tune optical or electronic properties. asianpubs.org

Composite Formation: Combining ammonium pentaborate with polymers or nanoparticles to create materials with synergistic properties, such as enhanced flame retardancy in polyamides or polyurethanes. sigmaaldrich.commdpi.com

Framework Modification: Creating novel inclusion compounds or supramolecular frameworks that can host guest molecules, opening up possibilities in catalysis or separation technologies. researchgate.net

Precursor Chemistry: Using ammonium pentaborate as a starting material for the synthesis of other complex metal borates with unique properties. researchgate.net

The goal is to move beyond trial-and-error approaches to a predictive design process, where materials with desired properties are engineered from the ground up based on a fundamental understanding of their structure.

Integration with Advanced Characterization and Computational Techniques for Comprehensive Analysis

Achieving the goals of novel synthesis and rational design requires the synergistic use of advanced characterization techniques and powerful computational modeling. While standard techniques like XRD, FT-IR, and thermal analysis are well-established for studying ammonium pentaborate, future research will rely on a more integrated, multi-technique approach. researchgate.netresearchgate.netresearchgate.net

High-resolution X-ray diffraction provides detailed structural information, which serves as the input for computational methods like Density Functional Theory (DFT). figshare.comresearchgate.net DFT calculations can be used to model the electronic structure, predict optical properties, and understand the energetics of hydrogen bonding, providing insights that are difficult to obtain experimentally. researchgate.netresearchgate.net This combination of experiment and theory is essential for validating structural models and understanding structure-property relationships. researchgate.net For instance, charge density analysis derived from both experimental data and theoretical calculations has provided a deeper understanding of the bonding in ammonium borate systems. figshare.com The future will see an increased reliance on such integrated approaches to accelerate the discovery and development of new pentaborate-based materials.

Table 2: Characterization and Computational Techniques for Ammonium Pentaborate Research

Technique Information Obtained Purpose in Future Research Reference
Single-Crystal X-Ray Diffraction (XRD) Atomic coordinates, unit cell parameters, crystal system Determining the precise structure of new polymorphs and doped materials researchgate.netresearchgate.netresearchgate.net
Spectroscopic Methods (FT-IR, Raman) Vibrational modes of functional groups Confirming the incorporation of dopants and understanding bonding environments asianpubs.orgresearchgate.net
Thermal Analysis (TGA/DTA/DSC) Thermal stability, decomposition pathways Assessing the suitability of new materials for high-temperature applications researchgate.netresearchgate.netmdpi.com
UV-Vis-NIR Spectroscopy Optical transparency window, absorption cutoff Evaluating potential for NLO and other optical applications asianpubs.orgresearchgate.net

Sustainable and Environmentally Benign Synthesis Approaches for Ammonium Pentaborate Production

As the applications for ammonium pentaborate expand, so does the need for sustainable and environmentally friendly production methods. The chemical industry is facing increasing pressure to adopt "green" chemistry principles, focusing on reducing waste, minimizing energy consumption, and using less hazardous substances. researchandmarkets.com

Future research in this area will focus on optimizing existing synthesis routes and developing new, more sustainable ones. Key research directions include:

Improving Process Efficiency: Developing methods that increase yield and reduce the energy input required for synthesis and purification. researchandmarkets.com

Waste Reduction: Designing synthetic routes that minimize byproducts or convert them into useful substances. A key example is the development of processes that reduce or eliminate residual ammonia in the product solution, which is beneficial for certain applications like wood composites. google.com

Aqueous-Based Synthesis: Further developing synthesis methods that use water as a solvent, avoiding the need for volatile or toxic organic solvents. Most current methods already utilize aqueous solutions. borax.comacs.orggoogle.com

Utilizing Natural Feedstocks: Continuing to leverage naturally occurring borate minerals like borax as primary feedstocks in an efficient and environmentally conscious manner. acs.orggoogle.com

The emphasis on sustainability is not just an environmental consideration but also an economic one, as more efficient and cleaner production processes can lead to lower costs and a competitive advantage. researchandmarkets.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.